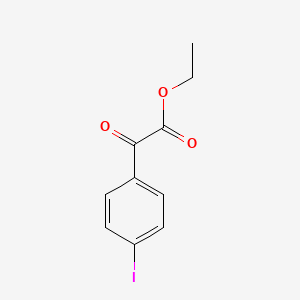
Ethyl 2-(4-iodophenyl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-iodophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9IO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with an iodine atom at the para position and an oxo group at the alpha position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-iodophenyl)-2-oxoacetate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 4-iodobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process typically involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-iodophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of ethyl 2-(4-iodophenyl)-2-hydroxyacetate.
Oxidation: Formation of ethyl 2-(4-iodophenyl)-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-iodophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-iodophenyl)-2-oxoacetate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the oxo group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-iodophenyl)-2-oxoacetate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenyl)-2-oxoacetate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-(4-chlorophenyl)-2-oxoacetate: Contains a chlorine atom instead of iodine.
Ethyl 2-(4-fluorophenyl)-2-oxoacetate: Contains a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding compared to its halogenated analogs .
Eigenschaften
Molekularformel |
C10H9IO3 |
|---|---|
Molekulargewicht |
304.08 g/mol |
IUPAC-Name |
ethyl 2-(4-iodophenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H9IO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
UGARXQZNVGGUQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)
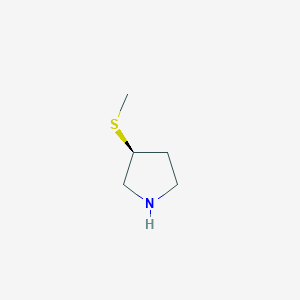
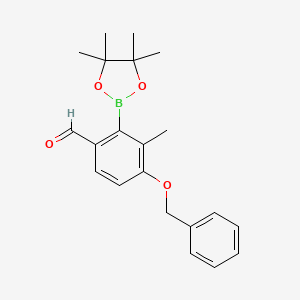
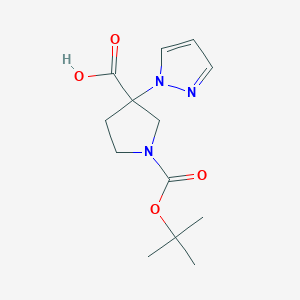
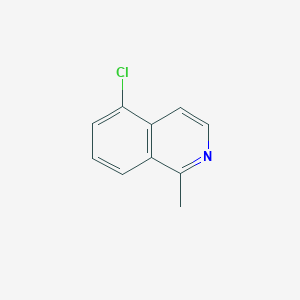
![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)
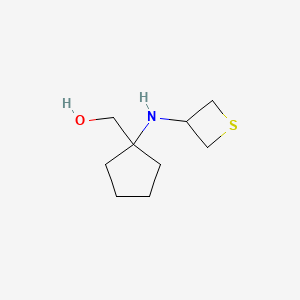
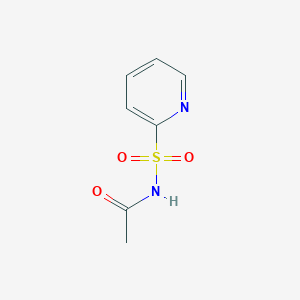
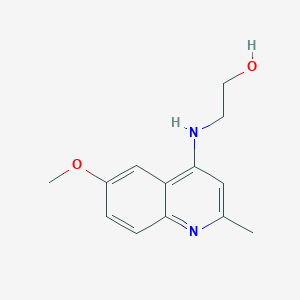
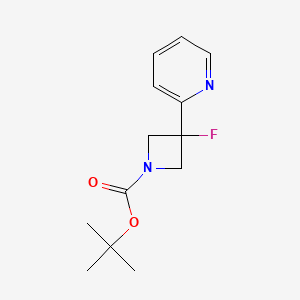
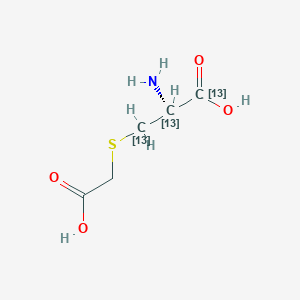
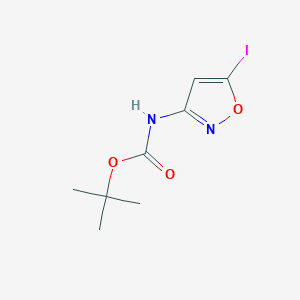
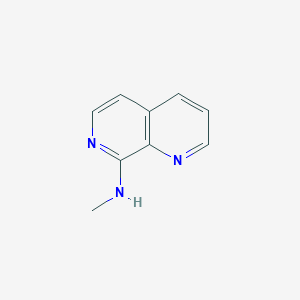
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)
